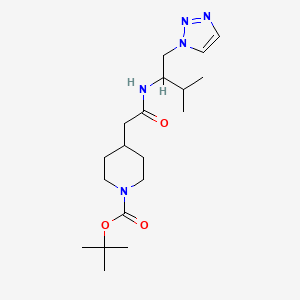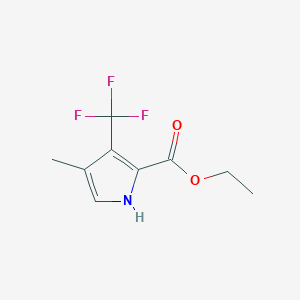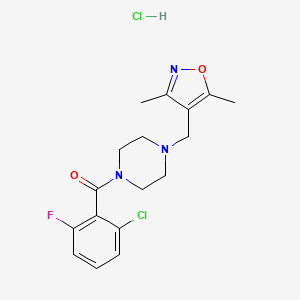![molecular formula C22H19ClN4 B2649599 N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 899389-98-1](/img/structure/B2649599.png)
N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a useful research compound. Its molecular formula is C22H19ClN4 and its molecular weight is 374.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research on pyrazolo[1,5-a]pyrimidine derivatives and related compounds has led to significant advancements in synthetic methods and structural characterization. These compounds have been synthesized through various chemical reactions, with their structures confirmed using techniques like FT-IR, UV–visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The geometric parameters of these compounds have been optimized and correlated with experimental data, providing insights into their potential biological activity against diseases like breast cancer and microbial infections (Titi et al., 2020).
Biological Activities
Several studies have focused on the biological activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been evaluated for their antitumor, antifungal, antibacterial, and antimicrobial activities. Some compounds have shown promising results as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. This highlights their potential as therapeutic agents in combating infectious diseases and cancer (Sutherland et al., 2022).
Anticancer and Antimicrobial Potentials
Research has also been directed towards evaluating the anticancer and antimicrobial potentials of these compounds. Specific derivatives have demonstrated marked inhibition against various cancer cell lines, including human lung adenocarcinoma and gastric cancer cell lines, showing their promise as anticancer agents. Additionally, their antimicrobial effectiveness against a range of microbial strains has been investigated, indicating their potential in developing new antimicrobial agents (Jin Liu et al., 2020).
Antiviral Activities
The antiviral activities of pyrazolo[1,5-a]pyrimidine derivatives have also been explored, with some compounds showing strong activity against herpes simplex virus type-1. This suggests their potential application in developing antiviral therapies, providing a foundation for further research into their mechanisms of action and effectiveness against a broader spectrum of viral pathogens (Tantawy et al., 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4/c1-14-20(15-7-3-2-4-8-15)22-25-19-12-6-11-18(19)21(27(22)26-14)24-17-10-5-9-16(23)13-17/h2-5,7-10,13,24H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIUDBHYSSCMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2649517.png)

![3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2649520.png)
![2-[6-(Trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2649522.png)
![2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649523.png)





![N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2649533.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2649537.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(3,5-dichlorophenyl)propanoate](/img/structure/B2649538.png)